molecular formula C20H25NO3 B11546821 N-[2-(benzyloxy)ethyl]-4-butoxybenzamide

N-[2-(benzyloxy)ethyl]-4-butoxybenzamide

Katalognummer B11546821
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: AUZGACAZOMOLMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(benzyloxy)ethyl]-4-butoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a benzyloxyethyl and a butoxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzyloxy)ethyl]-4-butoxybenzamide typically involves the following steps:

    Formation of the Benzyloxyethyl Intermediate: This step involves the reaction of benzyl alcohol with ethylene oxide in the presence of a base to form 2-(benzyloxy)ethanol.

    Formation of the Benzamide Core: The 2-(benzyloxy)ethanol is then reacted with 4-butoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(benzyloxy)ethyl]-4-butoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

N-[2-(benzyloxy)ethyl]-4-butoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of N-[2-(benzyloxy)ethyl]-4-butoxybenzamide would depend on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[2-(benzyloxy)ethyl]-4-methoxybenzamide: Similar structure but with a methoxy group instead of a butoxy group.

    N-[2-(benzyloxy)ethyl]-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a butoxy group.

Uniqueness

N-[2-(benzyloxy)ethyl]-4-butoxybenzamide is unique due to the presence of the butoxy group, which may confer different physicochemical properties compared to its analogs. This could result in differences in solubility, reactivity, and biological activity, making it a valuable compound for specific applications.

Eigenschaften

Molekularformel

C20H25NO3

Molekulargewicht

327.4 g/mol

IUPAC-Name

4-butoxy-N-(2-phenylmethoxyethyl)benzamide

InChI

InChI=1S/C20H25NO3/c1-2-3-14-24-19-11-9-18(10-12-19)20(22)21-13-15-23-16-17-7-5-4-6-8-17/h4-12H,2-3,13-16H2,1H3,(H,21,22)

InChI-Schlüssel

AUZGACAZOMOLMY-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCOCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.